6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one
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Overview
Description
“6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one” is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, triazolyl, and azetidinyl moieties, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.
Formation of the Azetidinyl Moiety: The azetidinyl group can be synthesized through the reaction of azetidine with suitable electrophiles.
Attachment of the Triazolyl Group: The triazolyl group can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidinyl or triazolyl moieties.
Reduction: Reduction reactions could target the pyridazinone core or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound may be investigated for its therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Azetidinyl Compounds: Molecules containing the azetidinyl moiety.
Triazolyl Compounds: Compounds featuring the triazolyl group.
Uniqueness
“6-(4-Chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one” is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other compounds in the same class.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-[2-(triazol-2-yl)ethyl]azetidin-3-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-3-1-13(2-4-14)16-5-6-17(25)24(21-16)15-11-22(12-15)9-10-23-19-7-8-20-23/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQXZRVROMBYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCN2N=CC=N2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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